Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids are then hydrogenated using a 10% Pd/C catalyst at 100°C and 25 atm to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyrazolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylates
- Tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines
Uniqueness: Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This makes it a valuable intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-methylidene-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h7H,2-6H2,1H3 |
InChI Key |
APFCIDKGRLMRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C)CCCN2N=C1 |
Origin of Product |
United States |
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